4-メトキシクマリン

概要

説明

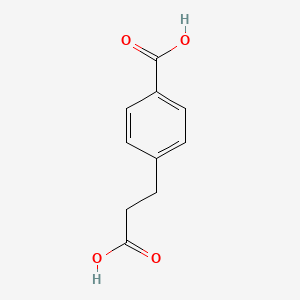

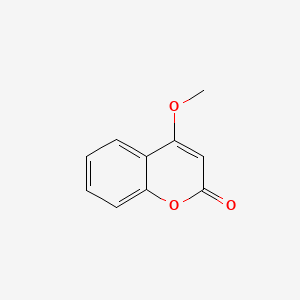

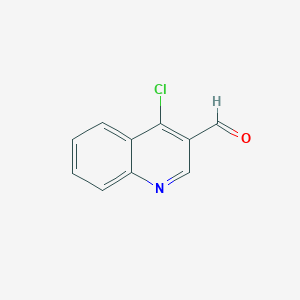

4-Methoxycoumarine, also known as 4-methoxy-2H-chromen-2-one, is a derivative of coumarin. It is characterized by the presence of a methoxy group at the fourth position of the coumarin ring. This compound has a molecular formula of C10H8O3 and a molecular weight of 176.17 g/mol . Coumarins are a class of organic compounds known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry.

科学的研究の応用

4-メトキシクマリンは、科学研究において幅広い用途があります。

化学: さまざまなクマリン誘導体の合成における前駆体として使用されています。

生物学: 生体分子を検出したり、酵素活性を調べたりするための蛍光プローブとして役立ちます.

作用機序

4-メトキシクマリンの作用機序は、さまざまな分子標的や経路との相互作用に関与しています。 カスパーゼを活性化し、細胞周期の進行を阻害することにより、がん細胞のアポトーシスを誘導することができます 。さらに、酵素やタンパク質と相互作用し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。

6. 類似の化合物との比較

4-メトキシクマリンは、4-メチルクマリンや7-ヒドロキシクマリンなどの他のクマリン誘導体と比較することができます。 これらの化合物はすべて共通のクマリンコアを共有していますが、独自の置換基によって、異なる生物活性と化学的性質がもたらされます 。 たとえば、4-メチルクマリンは抗がん作用で知られていますが、7-ヒドロキシクマリンは蛍光プローブとして広く使用されています .

生化学分析

Biochemical Properties

4-Methoxycoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. 4-Methoxycoumarin can inhibit or activate these enzymes, affecting the metabolic pathways of other substances. Additionally, it has been shown to interact with peroxisomes, influencing the β-oxidation of fatty acids and the production of ATP and acetyl coenzyme A .

Cellular Effects

4-Methoxycoumarin has been observed to exert various effects on different cell types and cellular processes. In liver cancer cells, it has demonstrated antiproliferative activity by inducing cell cycle arrest and apoptosis. This is achieved through the activation of caspase-3/7 proteins and inhibition of β-tubulin polymerization . In macrophages, 4-Methoxycoumarin reduces inflammation by suppressing the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to decreased production of proinflammatory cytokines .

Molecular Mechanism

The molecular mechanism of 4-Methoxycoumarin involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and proteins, altering their activity. For instance, 4-Methoxycoumarin inhibits the activity of cyclooxygenase (COX-2) and inducible nitric oxide synthase (iNOS), reducing the production of inflammatory mediators . Additionally, it affects mitochondrial function by inhibiting the β-oxidation of fatty acids, leading to decreased ATP production and accumulation of reactive oxygen species (ROS) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxycoumarin have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 4-Methoxycoumarin remains stable under various conditions, maintaining its biological activity. Prolonged exposure to 4-Methoxycoumarin can lead to changes in cellular metabolism and function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 4-Methoxycoumarin vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, 4-Methoxycoumarin can cause toxic effects, including liver damage and oxidative stress. These adverse effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

4-Methoxycoumarin is involved in several metabolic pathways, including the phenylpropanoid pathway. It interacts with enzymes such as phenylalanine ammonia-lyase (PAL) and 4-coumarate CoA ligase (4CL), which are crucial for the biosynthesis of coumarins. These interactions influence the metabolic flux and levels of various metabolites, affecting the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, 4-Methoxycoumarin is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. For example, 4-Methoxycoumarin has been shown to affect the structure and function of peroxisomes, impacting the β-oxidation of fatty acids and the production of ATP .

Subcellular Localization

The subcellular localization of 4-Methoxycoumarin plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins. This localization is influenced by targeting signals and post-translational modifications that direct 4-Methoxycoumarin to specific compartments within the cell .

準備方法

4-Methoxycoumarine can be synthesized through several methods. One common synthetic route involves the Pechmann condensation, where phenols react with β-ketoesters in the presence of a strong acid catalyst . Another method is the Knoevenagel condensation, which involves the reaction of aromatic aldehydes with active methylene compounds in the presence of a base . Industrial production methods often utilize these reactions due to their efficiency and high yield.

化学反応の分析

4-Methoxycoumarine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into dihydrocoumarins.

Substitution: Electrophilic substitution reactions can introduce different substituents into the coumarin ring.

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Major products formed from these reactions depend on the specific conditions and reagents used.

類似化合物との比較

4-Methoxycoumarine can be compared with other coumarin derivatives such as 4-methylcoumarin and 7-hydroxycoumarin. While all these compounds share a common coumarin core, their unique substituents confer different biological activities and chemical properties . For instance, 4-methylcoumarin is known for its anticancer properties, whereas 7-hydroxycoumarin is widely used as a fluorescent probe .

特性

IUPAC Name |

4-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-9-6-10(11)13-8-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLCMXDYMSAZNPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174136 | |

| Record name | 4-Methoxycourmarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20280-81-3 | |

| Record name | 4-Methoxycourmarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020280813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxycourmarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While the provided research doesn't pinpoint a specific molecular target for 4-Methoxycoumarin, studies suggest it disrupts fungal cell function. In Rhizoctonia solani mycelia, 4-Methoxycoumarin impacted peroxisome structure and function, inhibiting fatty acid β-oxidation. [] This led to decreased ATP and acetyl-CoA production, ultimately causing cell death through reactive oxygen species (ROS) accumulation, mitochondrial damage, and disruption of the mitochondrial membrane potential. []

A:

- Molecular Formula: C10H8O3 []

- Spectroscopic Data: While not provided in full, references mention techniques like NMR and X-ray diffraction being used to characterize 4-Methoxycoumarin and related compounds. [, , ]

ANone: The provided literature primarily focuses on synthesis and biological activity, lacking details on material compatibility and stability under specific conditions. Further research is needed in this area.

ANone: The provided research doesn't discuss any catalytic properties of 4-Methoxycoumarin. It primarily focuses on its synthesis and biological evaluation.

ANone: The research papers primarily focus on synthesis and biological activity. Detailed studies on the stability of 4-Methoxycoumarin under various conditions and specific formulation strategies are not provided.

A: 4-Methoxycoumarin demonstrated broad-spectrum antifungal activity in vitro against five plant pathogenic fungi. [] It was more potent than osthol, particularly against Rhizoctonia solani with an EC50 value of 21 μg/mL. [] In vivo studies showed 4-Methoxycoumarin effectively inhibited potato black scurf in a concentration-dependent manner, highlighting its potential as a biofungicide. []

ANone: The provided literature doesn't cover resistance mechanisms or cross-resistance related to 4-Methoxycoumarin. This area requires further investigation.

A: Various analytical techniques, including NMR, MS, single-crystal X-ray diffraction, and chiral HPLC, were employed to elucidate the structures and absolute configurations of 4-Methoxycoumarin and related compounds. []

A: While the provided research doesn't offer a comprehensive historical overview, it highlights the use of 4-Methoxycoumarin in diverse chemical reactions. These include reactions with thiourea to synthesize thiouracil derivatives, [] transformation into pyrazoles using hydrazines, [] and photochemical reactions with ethylene derivatives to produce dihydrocyclobuta[c]coumarins. [] These examples demonstrate the ongoing interest in exploring the synthetic utility of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylimidazol-4-yl}ethylidene)(methoxy)amine](/img/structure/B1363040.png)

![3-Amino-4-[(4-chlorophenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1363073.png)